

# Introduction: Strategic Value in Synthesis

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## Compound of Interest

Compound Name: **1-Fluoro-2-isopropoxybenzene**

Cat. No.: **B1342064**

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**1-Fluoro-2-isopropoxybenzene** is a fluorinated aromatic ether that serves as a valuable building block in modern organic synthesis. Its structure is of particular interest to medicinal chemists and materials scientists. The strategic placement of a fluorine atom ortho to an isopropoxy group on a benzene ring provides a unique combination of steric and electronic properties. The fluorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a desirable feature in drug design.[\[1\]](#) [\[2\]](#)[\[3\]](#) The isopropoxy group, a bulky yet flexible ether, influences solubility and conformational preferences. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and safe handling of this versatile synthetic intermediate.

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. **1-Fluoro-2-isopropoxybenzene** is registered under CAS Number 1160293-58-2.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Table 1: Core Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	1160293-58-2	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> FO	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	154.18 g/mol	<a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	1-Fluoro-2-isopropoxybenzene	<a href="#">[4]</a>
Synonyms	2-Fluoroisopropoxybenzene	<a href="#">[4]</a>
LogP	2.613	<a href="#">[4]</a>
PSA (Polar Surface Area)	9.23 Å <sup>2</sup>	<a href="#">[4]</a>

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graph "chemical_structure" {
  layout="neato";
  node [shape=plaintext];
  edge [color="#202124"];

  // Benzene Ring Nodes
  C1 [pos="0,1.5!", label="C"];
  C2 [pos="-1.3,0.75!", label="C"];
  C3 [pos="-1.3,-0.75!", label="C"];
  C4 [pos="0,-1.5!", label="C"];
  C5 [pos="1.3,-0.75!", label="C"];
  C6 [pos="1.3,0.75!", label="C"];

  // Substituent Nodes
  O [pos="2.4,1.3!", label="O"];
  CH [pos="3.5,2.0!", label="CH"];
  CH3_1 [pos="3.2,3.2!", label="CH3"];
  CH3_2 [pos="4.8,1.8!", label="CH3"];
  F [pos="-2.4,1.3!", label="F"];
```

```
// Double bonds in the ring
```

```
C1 -- C2 [style=double];
```

```
C3 -- C4 [style=double];
```

```
C5 -- C6 [style=double];
```

```
// Single bonds in the ring
```

```
C2 -- C3;
```

```
C4 -- C5;
```

```
C6 -- C1;
```

```
// Substituent bonds
```

```
C6 -- O;
```

```
C2 -- F;
```

```
O -- CH;
```

```
CH -- CH3_1;
```

```
CH -- CH3_2;
```

```
}
```

Caption: Chemical structure of **1-Fluoro-2-isopropoxybenzene**.

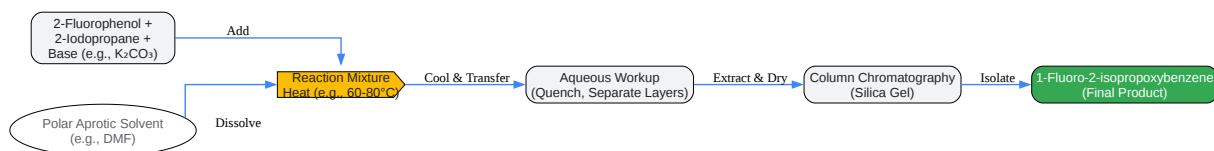
## Synthesis Protocol: The Williamson Ether Synthesis

The most direct and widely employed method for preparing **1-Fluoro-2-isopropoxybenzene** is the Williamson ether synthesis. This classic  $S_N2$  reaction involves the deprotonation of a phenol followed by nucleophilic attack on an alkyl halide.<sup>[7][8]</sup> In this specific case, 2-fluorophenol is treated with a base to form the corresponding phenoxide, which then displaces a halide from an isopropyl electrophile.

## Underlying Mechanism

The synthesis proceeds in two key steps:

- Deprotonation: 2-Fluorophenol is a weak acid. A moderately strong base, such as sodium hydroxide or potassium carbonate, is sufficient to deprotonate the hydroxyl group, forming the 2-fluorophenoxyde anion. This step is crucial as it generates a potent nucleophile.[8][9]
- Nucleophilic Attack (S<sub>n</sub>2): The resulting phenoxide ion attacks the isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).[4] The reaction proceeds via an S<sub>n</sub>2 pathway, where the oxygen atom attacks the electrophilic carbon bearing the halogen, displacing the halide in a single, concerted step.[7] The use of a polar aprotic solvent like DMF or acetonitrile promotes this reaction type.

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Caption: Workflow for the synthesis of **1-Fluoro-2-isopropoxybenzene**.

## Step-by-Step Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- Solvation: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reagents, creating a stirrable slurry.
- Addition of Electrophile: While stirring, add 2-iodopropane (1.2 eq) to the mixture dropwise at room temperature.

- Reaction: Heat the reaction mixture to 70-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-fluorophenol is consumed.
- Workup: Cool the mixture to room temperature and pour it into cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
- Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and finally, brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **1-fluoro-2-isopropoxybenzene**.

## Spectroscopic Validation

Confirming the identity and purity of the synthesized product is a critical, self-validating step. The structure of **1-fluoro-2-isopropoxybenzene** can be unequivocally confirmed using a combination of spectroscopic techniques.[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Table 2: Expected Spectroscopic Data

Technique	Feature	Expected Observation
<sup>1</sup> H NMR	Aromatic Protons	4H, complex multiplet pattern in the ~6.8-7.2 ppm range.
Isopropoxy CH	1H, septet, ~4.5 ppm, coupled to the six methyl protons.	
Isopropoxy CH <sub>3</sub>	6H, doublet, ~1.3 ppm, coupled to the single methine proton.	
<sup>13</sup> C NMR	Aromatic C-F	1C, large doublet due to <sup>1</sup> JCF coupling, ~150-155 ppm.
Aromatic C-O	1C, doublet due to <sup>2</sup> JCF coupling, ~145-150 ppm.	
Other Aromatic C	4C, signals in the ~115-125 ppm range, showing C-F coupling.	
Isopropoxy CH	1C, ~70-75 ppm.	
Isopropoxy CH <sub>3</sub>	2C (equivalent), ~22 ppm.	
IR	C-O-C Stretch	Strong, sharp absorption around 1250-1200 cm <sup>-1</sup> .
C-F Stretch	Strong absorption around 1250-1100 cm <sup>-1</sup> .	
sp <sup>2</sup> C-H Stretch	Absorptions just above 3000 cm <sup>-1</sup> .	
sp <sup>3</sup> C-H Stretch	Absorptions just below 3000 cm <sup>-1</sup> .	
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> )	Peak at m/z = 154.
Fragmentation	Loss of a propyl group (M-43) at m/z = 111 is a likely major fragment.	

# Reactivity and Applications in Drug Discovery

The utility of **1-fluoro-2-isopropoxybenzene** stems from the predictable reactivity of its functional groups, making it a valuable precursor for more complex molecules.

## Reactivity Profile

- Nucleophilic Aromatic Substitution ( $S_NAr$ ): While the isopropoxy group is an activating group, the fluorine atom itself can act as a leaving group in  $S_NAr$  reactions, especially if a strong electron-withdrawing group is present at the para position.[13][14][15] The high electronegativity of fluorine polarizes the C-F bond, making the carbon susceptible to nucleophilic attack, which is often the rate-determining step.[13][15]
- Electrophilic Aromatic Substitution (EAS): Both the fluoro and isopropoxy groups are ortho-, para-directing activators. The isopropoxy group is a stronger activator than fluorine. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the C4 (para to the isopropoxy group) and C6 (ortho to the isopropoxy group) positions. Steric hindrance from the bulky isopropoxy group may favor substitution at the C4 position.
- Directed Ortho-Metalation (DoM): The ether oxygen can potentially direct lithiation to the adjacent C3 position, providing a pathway to introduce a variety of electrophiles at that site.

## Role in Drug Development

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

- Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]
- Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can improve a compound's ability to cross biological membranes, including the blood-brain barrier.[2][3]
- Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

**1-Fluoro-2-isopropoxybenzene** serves as a scaffold to introduce this fluorinated motif into larger, more complex molecules being developed as potential therapeutics in areas such as oncology, neuroscience, and infectious diseases.[1][3]

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-fluoro-2-isopropoxybenzene** is not widely available, safe handling procedures can be inferred from data on structurally related compounds like fluorinated aryl ethers and nitrobenzenes.[17][18][19][20][21]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area, preferably within a chemical fume hood.[17][20]
- Handling: Avoid contact with skin and eyes.[17] Avoid inhalation of vapors or mists.[22] Keep away from strong oxidizing agents, strong acids, and strong bases.[21]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][22]
- First Aid Measures:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.[19]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
  - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[19]
  - Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

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- To cite this document: BenchChem. [Introduction: Strategic Value in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342064#1-fluoro-2-isopropoxybenzene-cas-number>]

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